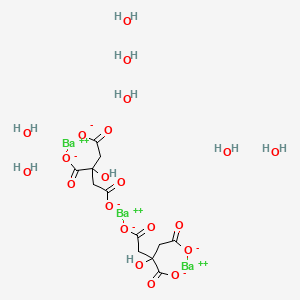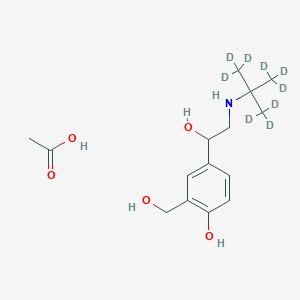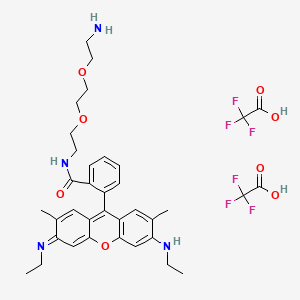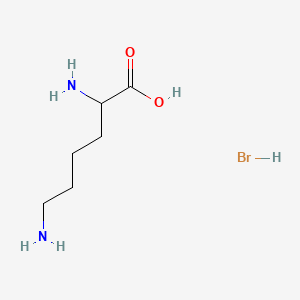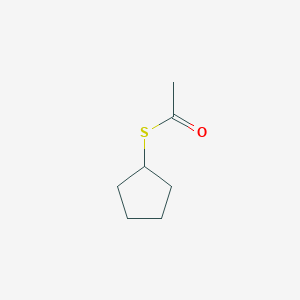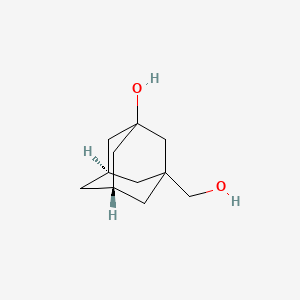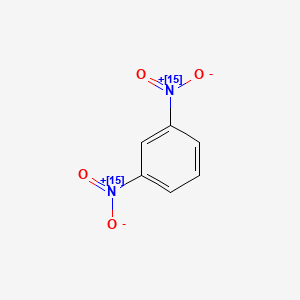
1,3-Dinitrobenzene-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dinitrobenzene-15N2: is a compound where two nitrogen atoms in the nitro groups are isotopically labeled with nitrogen-15. This compound is a derivative of 1,3-dinitrobenzene, which is a yellow solid commonly used in the manufacture of explosives and other industrial applications. The isotopic labeling makes it particularly useful in scientific research, especially in studies involving nitrogen tracking and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dinitrobenzene-15N2 can be synthesized by nitration of nitrobenzene using isotopically labeled nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst. The reaction proceeds under acidic conditions, and the directing effect of the nitro group in nitrobenzene leads to the formation of 1,3-dinitrobenzene with high selectivity .
Industrial Production Methods: The industrial production of this compound follows a similar nitration process but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The isotopically labeled nitric acid is used to introduce the nitrogen-15 atoms into the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dinitrobenzene-15N2 undergoes several types of chemical reactions, including:
Reduction: Reduction with sodium sulfide in aqueous solution leads to the formation of 3-nitroaniline.
Common Reagents and Conditions:
Reduction: Sodium sulfide, iron, and hydrochloric acid.
Nitration: Nitronium tetrafluoroborate and fluorosulfuric acid.
Major Products:
Reduction: 3-nitroaniline and m-phenylenediamine.
Nitration: 1,3,5-trinitrobenzene.
Applications De Recherche Scientifique
1,3-Dinitrobenzene-15N2 is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-dinitrobenzene-15N2 involves its interaction with molecular targets and pathways that involve nitrogen atoms. The isotopic labeling allows for precise tracking of nitrogen atoms in various chemical and biological processes. The compound can undergo reduction and nitration reactions, leading to the formation of different products that can be analyzed to understand the pathways and mechanisms involved .
Comparaison Avec Des Composés Similaires
1,2-Dinitrobenzene: Another isomer of dinitrobenzene with nitro groups at the 1 and 2 positions.
1,4-Dinitrobenzene: An isomer with nitro groups at the 1 and 4 positions.
Comparison:
1,3-Dinitrobenzene-15N2: is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving nitrogen tracking.
1,2-Dinitrobenzene: and 1,4-Dinitrobenzene do not have isotopic labeling and are primarily used in industrial applications and the manufacture of explosives.
Propriétés
Formule moléculaire |
C6H4N2O4 |
|---|---|
Poids moléculaire |
170.09 g/mol |
Nom IUPAC |
1,3-bis[oxido(oxo)(15N)(15N)azaniumyl]benzene |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i7+1,8+1 |
Clé InChI |
WDCYWAQPCXBPJA-BFGUONQLSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[15N+](=O)[O-])[15N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


